

SB-3CT treatment protocol for vascular remodeling studies

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Compound Focus: SB-3CT

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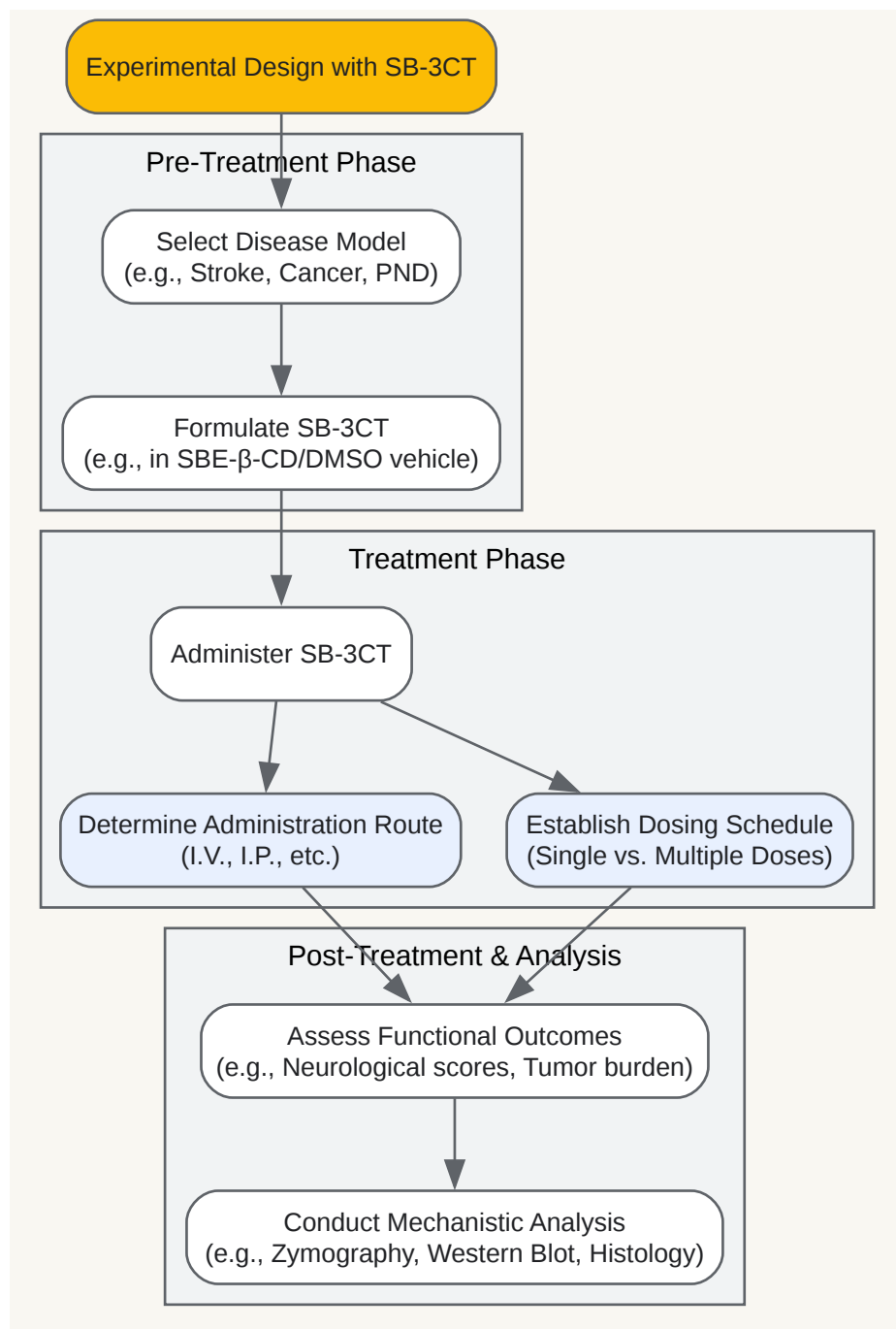
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In Vivo SB-3CT Treatment Protocols

Disease Model	Subject	Administration Route	Dosage	Dosing Schedule & Timing	Vehicle Formulation
Ischemic Stroke [1]	Mouse	Intravenous (I.V.)	25 mg/kg	Single dose on day of surgery (D0)	Information not specified in abstract [1].
Perioperative Neurocognitive Disorders (PND) [2]	Aged Rat	Intraperitoneal (I.P.)	25 mg/kg	Two doses, at 2h and 4h post-surgery [2].	10% DMSO + 90% (20% SBE-β-CD in Saline) [2].
Cancer Immunotherapy [3]	Mouse	Information not specified	50 mg/kg	Every 3 days, for the duration of the experiment [3].	Information not specified [3].

To help visualize the general workflow for planning an **SB-3CT** study, here is an experimental design diagram:



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Key Experimental Considerations

When designing your study on vascular remodeling, please consider the following points derived from the available research:

- **Dosage Selection:** The **25-50 mg/kg** range is consistently effective across multiple in vivo models for inhibiting MMP-9/2 activity [1] [2] [3]. A dose-response study is recommended to determine the optimal efficacy for your specific vascular model.
- **Treatment Timing:** The timing of **SB-3CT** administration is critical and depends on the study goals.
 - For **acute injury models** (e.g., stroke), a single dose immediately or within hours of the event can be effective [1] [2].
 - For **chronic conditions**, repeated dosing over days or weeks may be necessary to sustain inhibition [3].
- **Vehicle is Crucial:** Proper solubilization of **SB-3CT** is vital for in vivo efficacy. The formulation of **10% DMSO + 90% (20% SBE- β -CD in Saline)** used in the PND study is a proven and stable solution for intraperitoneal injection [2].
- **Confirming Target Engagement:** To ensure **SB-3CT** is working in your model, include assays that measure MMP-9 and/or MMP-2 activity.
 - **Gelatin Zymography:** This functional assay can directly show a reduction in the gelatinolytic activity of MMP-9 and MMP-2 in tissue lysates after **SB-3CT** treatment [4].
 - **Western Blotting:** Can be used to monitor changes in MMP protein expression levels and downstream effects, such as on PD-L1 in cancer models [3].

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References

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